methyl 2-[(2Z)-2-(propanoylimino)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
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Overview
Description
Methyl 2-[(2Z)-2-(propanoylimino)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by its unique structure, which includes a benzothiazole ring fused with a sulfamoyl group and a propanoylimino group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2Z)-2-(propanoylimino)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzothiazole Core: The initial step involves the formation of the benzothiazole core by reacting 2-aminothiophenol with an appropriate aldehyde under acidic conditions.
Introduction of Sulfamoyl Group: The sulfamoyl group is introduced by reacting the benzothiazole intermediate with sulfamoyl chloride in the presence of a base such as triethylamine.
Formation of Propanoylimino Group: The propanoylimino group is formed by reacting the intermediate with propanoyl chloride under basic conditions.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2Z)-2-(propanoylimino)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group or the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Methyl 2-[(2Z)-2-(propanoylimino)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-[(2Z)-2-(propanoylimino)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific biological context and require further investigation.
Comparison with Similar Compounds
Methyl 2-[(2Z)-2-(propanoylimino)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can be compared with other benzothiazole derivatives such as:
2-Amino-6-methylbenzothiazole: Known for its muscle relaxant properties.
Benzimidazoles: Known for their broad range of biological activities, including antibacterial and antifungal properties.
The uniqueness of this compound lies in its specific structural features and the presence of the sulfamoyl and propanoylimino groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-(2-propanoylimino-6-sulfamoyl-1,3-benzothiazol-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O5S2/c1-3-11(17)15-13-16(7-12(18)21-2)9-5-4-8(23(14,19)20)6-10(9)22-13/h4-6H,3,7H2,1-2H3,(H2,14,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSSEBYBKMKALV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N=C1N(C2=C(S1)C=C(C=C2)S(=O)(=O)N)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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